Isomer Stability: 1,3,4-Oxadiazole Exhibits Superior Thermodynamic Stability Versus 1,2,4- and 1,2,5-Oxadiazoles
Quantum mechanical calculations at the B3LYP/6-311+G** level demonstrate that the 1,3,4-oxadiazole ring is more stable than its isomeric counterparts. This inherent stability reduces the risk of ring-opening or degradation during synthetic transformations and storage compared to the less stable 1,2,4- and 1,2,5-oxadiazole isomers [1].
| Evidence Dimension | Relative Thermodynamic Stability |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole: Most stable isomer |
| Comparator Or Baseline | 1,2,4-Oxadiazole and 1,2,5-Oxadiazole: Less stable |
| Quantified Difference | Qualitative stability ranking established by ASE and HOMO-LUMO gap calculations |
| Conditions | DFT computational study at B3LYP/6-311+G** level |
Why This Matters
For procurement decisions, the proven higher ring stability translates to greater reliability in multi-step synthetic routes and reduced need for specialized storage conditions relative to alternative oxadiazole isomers.
- [1] Karimi, M. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry 2016, 4, 1-6. View Source
